7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 5-amino-1H-pyrazole with 2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with phosphoryl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involve the binding of the compound to the ATP-binding site of the kinase, thereby preventing phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK inhibitory activities.
Uniqueness
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H6ClN3S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
7-chloro-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H6ClN3S/c11-9-6-7(8-2-1-5-15-8)13-10-3-4-12-14(9)10/h1-6H |
InChI Key |
RGXDEWDBCAJCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC=NN3C(=C2)Cl |
Origin of Product |
United States |
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